molecular formula C5H6Na2O7 B15202180 Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate

Cat. No.: B15202180
M. Wt: 224.08 g/mol
InChI Key: XWSQGJPHMLUZEL-MLFDNCOYSA-L
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Description

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is a sodium salt derived from the trihydroxypentanedioic acid isomer with the stereochemical configuration (2R,3s,4S). Its parent acid, (2R,3s,4S)-2,3,4-trihydroxypentanedioic acid (CAS 33012-62-3), features three hydroxyl groups and two carboxylate moieties on a five-carbon chain . The sodium salt form enhances solubility in aqueous environments, making it suitable for applications in pharmaceuticals, agrochemicals, or material science, though specific industrial uses remain less documented compared to analogs like citrate salts.

The compound’s stereochemistry is critical: the (2R,3s,4S) configuration distinguishes it from other diastereomers, influencing its physicochemical properties (e.g., solubility, melting point) and biological interactions.

Properties

Molecular Formula

C5H6Na2O7

Molecular Weight

224.08 g/mol

IUPAC Name

disodium;(2R,4S)-2,3,4-trihydroxypentanedioate

InChI

InChI=1S/C5H8O7.2Na/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t1?,2-,3+;;

InChI Key

XWSQGJPHMLUZEL-MLFDNCOYSA-L

Isomeric SMILES

[C@@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate typically involves the selective hydroxylation of pentanedioic acid derivatives. One common method includes the use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is carried out in an aqueous medium to facilitate the formation of the desired hydroxylated product.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its hydroxyl groups enable it to form hydrogen bonds with active sites of enzymes, thereby influencing their activity and function.

Comparison with Similar Compounds

Stereoisomers of Trihydroxypentanedioic Acid Salts

The compound’s closest analogs are its stereoisomers, including:

Key Differences :

  • Stereochemistry alters hydrogen-bonding networks and crystal packing, impacting melting points and solubility. For example, the (2R,3s,4S) isomer may exhibit higher aqueous solubility than the (2R,4R) form due to optimized hydroxyl group orientation.
  • Biological activity diverges significantly.

Dihydroxypentanedioic Acid Derivatives

Compounds like (2R,3R)-2,3-dihydroxypentanedioic acid lack the third hydroxyl group, reducing their polarity and metal-chelating capacity.

  • Applications : Dihydroxy analogs are less effective in applications requiring strong chelation (e.g., anticoagulants, food preservatives).
  • Acidity : The additional hydroxyl group in the trihydroxy variant increases acidity (lower pKa values), enhancing its reactivity in buffer systems or catalytic processes .

Other Trihydroxycarboxylate Salts

  • This aromatic structure enhances UV absorption, making it suitable for photostabilizers or sensors .
  • Citrate Salts (e.g., sodium citrate): Widely used in food and pharmaceuticals due to superior chelation and buffering capacity. The citrate backbone (six-carbon chain with three carboxylates) provides broader industrial applicability than the pentanedioate’s shorter chain .

Data Table: Comparative Overview

Compound Name CAS Structure Type Hydroxyl Groups Key Applications Notable Properties
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate 33012-62-3* Aliphatic, sodium salt 3 Research-phase pharmaceuticals High solubility, stereospecificity
(2R,3R)-2,3-Dihydroxypentanedioic acid Multiple Aliphatic, free acid 2 Intermediate in organic synthesis Moderate chelation, lower acidity
Sodium citrate 68-04-2 Aliphatic, sodium salt 3 Food preservative, anticoagulant Strong buffering, low toxicity
Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate N/A Aromatic, sodium salt 3 Material science, agrochemicals UV absorption, thermal stability

Research Findings and Limitations

  • Stereochemical Purity : Synthesis of (2R,3s,4S)-trihydroxypentanedioate requires precise chiral resolution techniques, increasing production costs compared to racemic mixtures of dihydroxy analogs.
  • Pharmacological Potential: While citrates and benzoyloxyacetates are well-studied, the trihydroxypentanedioate’s bioactivity remains underexplored. Hypothetical applications include antioxidation or enzyme inhibition, akin to citrates’ roles in metabolic pathways .
  • Industrial Relevance : The compound’s niche status limits commercial adoption; however, its unique structure positions it as a candidate for specialized applications (e.g., asymmetric catalysis or biodegradable chelators).

Biological Activity

Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate, commonly referred to as sodium valerate, is a sodium salt derived from valeric acid, and it possesses unique biological activities that have garnered attention in various fields of research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

Sodium valerate is characterized by its trihydroxy structure and the presence of a pentanedioate backbone. This compound is soluble in water and exhibits properties similar to gamma-aminobutyric acid (GABA), which is significant for its neurological effects.

  • GABAergic Activity : Sodium valerate has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic effects. This increase is observed across various biological matrices including stool and blood .
  • Gene Expression Modulation : Transcriptomic analyses indicate that sodium valerate influences gene expression pathways related to potassium channels, inflammation responses, and neurotransmitter degradation. These changes suggest a broad impact on neuronal function and behavior .
  • Microbiome Interaction : The compound also interacts with gut microbiota, leading to metabolic changes that can affect systemic inflammation and behavior. This microbiome-mediated effect highlights the potential of sodium valerate as a therapeutic agent for conditions influenced by gut health .

1. Neurobehavioral Effects

Sodium valerate has been investigated for its potential to reduce alcohol consumption in animal models. A study demonstrated that oral supplementation for ten days led to a 40% reduction in excessive drinking behaviors in male mice. This effect was accompanied by a significant decrease in blood ethanol concentration (53%) and improvements in anxiety-like behaviors without altering food or water intake .

2. Cardiovascular Implications

Research into dietary sodium restriction has highlighted the role of sodium compounds like sodium valerate in managing blood pressure and cardiovascular health. In chronic kidney disease (CKD) patients, dietary sodium restriction has shown significant reductions in blood pressure and proteinuria levels, suggesting that sodium's role extends beyond mere electrolyte balance to influencing renal health .

Case Studies

Case Study 1: Alcohol Consumption Reduction

  • Objective : To evaluate the effect of sodium valerate on alcohol consumption.
  • Methodology : Male mice were administered sodium valerate over ten days.
  • Findings : Significant reduction in alcohol intake and blood ethanol levels; improved anxiety-like behaviors were noted .

Case Study 2: Sodium Restriction in CKD

  • Objective : To assess the impact of sodium intake on blood pressure and kidney function.
  • Methodology : A double-blind trial involving dietary sodium modification.
  • Findings : Sodium restriction resulted in meaningful reductions in systolic/diastolic blood pressure (10/4 mmHg) and decreased proteinuria levels .

Data Tables

StudySubjectInterventionKey Findings
1MiceSodium Valerate Supplementation40% reduction in alcohol consumption; 53% decrease in blood ethanol concentration
2CKD PatientsSodium Restriction10/4 mmHg reduction in BP; halved proteinuria levels

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